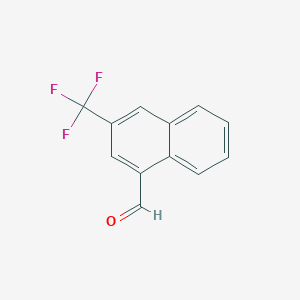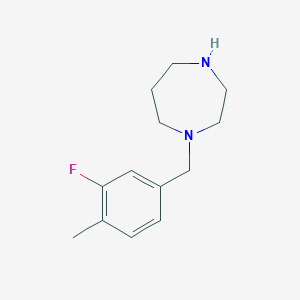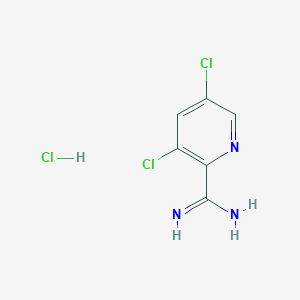
1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H7ClFNO and a molecular weight of 223.63 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of chlorine and fluorine atoms in its structure makes it a valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone typically involves the reaction of 2-chloro-6-fluoroquinoline with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2-chloro-6-fluoroquinoline+ethanoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
化学反応の分析
Types of Reactions
1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted quinolines.
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of quinoline alcohols or amines.
科学的研究の応用
1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline ring.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
2-Chloro-6-fluoroquinoline: A precursor in the synthesis of 1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone.
6-Fluoro-2-cyanoquinoline: Another fluorinated quinoline derivative with different functional groups.
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure but different substituents.
Uniqueness
Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C11H7ClFNO |
|---|---|
分子量 |
223.63 g/mol |
IUPAC名 |
1-(2-chloro-6-fluoroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7ClFNO/c1-6(15)9-5-7-4-8(13)2-3-10(7)14-11(9)12/h2-5H,1H3 |
InChIキー |
FZLKRWLEKRKKIX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=C2C=CC(=CC2=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)
![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)





![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)



